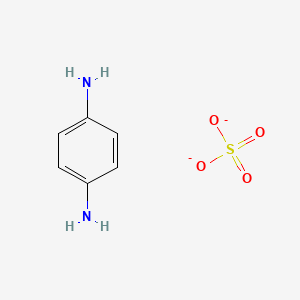Benzene-1,4-diamine;sulfate
CAS No.:
Cat. No.: VC15755515
Molecular Formula: C6H8N2O4S-2
Molecular Weight: 204.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H8N2O4S-2 |
|---|---|
| Molecular Weight | 204.21 g/mol |
| IUPAC Name | benzene-1,4-diamine;sulfate |
| Standard InChI | InChI=1S/C6H8N2.H2O4S/c7-5-1-2-6(8)4-3-5;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4)/p-2 |
| Standard InChI Key | UFPKLWVNKAMAPE-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC(=CC=C1N)N.[O-]S(=O)(=O)[O-] |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
Benzene-1,4-diamine sulfate, systematically named 1,4-benzenediamine sulfate (1:1), is a coordination complex formed by the reaction of 1,4-benzenediamine (C₆H₈N₂) with sulfuric acid (H₂SO₄). Its molecular formula is C₆H₁₀N₂O₄S, with a molecular weight of 206.22 g/mol . The compound exists as a crystalline solid with a melting point exceeding 300°C and a boiling point of 267.4°C at standard atmospheric pressure .
The free base, 1,4-benzenediamine (CAS No. 106-50-3), has a molecular weight of 108.14 g/mol and serves as the precursor for sulfate salt formation . Structural analyses confirm that the sulfate ion (SO₄²⁻) binds stoichiometrically to the diamine, enhancing its stability for commercial applications .
Physicochemical Characteristics
Key physicochemical properties are summarized below:
The compound’s low vapor pressure and high melting point suggest limited volatility, making it suitable for formulations requiring thermal stability .
Synthesis and Industrial Production
Manufacturing Processes
Benzene-1,4-diamine sulfate is synthesized through the neutralization of 1,4-benzenediamine with sulfuric acid under controlled conditions. The reaction proceeds as follows:
Industrial production typically employs batch reactors to ensure precise stoichiometric ratios, with purification steps involving recrystallization from aqueous solutions .
Quality Control and Standardization
Regulatory guidelines mandate the exclusion of residual free base (1,4-benzenediamine) in final products due to its higher toxicity profile . Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify purity, with commercial grades requiring ≥98% chemical purity .
Applications in Cosmetic and Industrial Sectors
Hair Dye Formulations
Benzene-1,4-diamine sulfate serves as a primary intermediate in oxidative hair dyes, where it reacts with couplers (e.g., resorcinol) in the presence of hydrogen peroxide to form colored pigments . Unlike the free base, the sulfate salt offers improved solubility in aqueous systems, enabling uniform dye distribution .
Mechanism of Action
Under alkaline conditions (pH 9–11), the compound undergoes oxidation to form quinonediimine intermediates, which subsequently couple with aromatic amines to produce indo dyes . This reaction is critical for achieving long-lasting colorfastness in permanent hair dyes.
Non-Cosmetic Uses
Secondary applications include:
-
Antioxidant additive: In rubber vulcanization processes to prevent oxidative degradation .
-
Photographic developer: As a reducing agent in black-and-white film development .
Regulatory and Occupational Health Considerations
Global Regulatory Status
-
Australia: Classified as hazardous under the Hazardous Chemicals Information System (HCIS) for acute toxicity (oral, dermal, inhalation) and skin sensitization .
-
European Union: Subject to SCCP restrictions, with maximum permitted concentrations of 2% in hair dye products .
-
United States: Regulated under the Toxic Substances Control Act (TSCA), requiring material safety data sheets (MSDS) for industrial use .
Occupational Exposure Limits (OELs)
| Parameter | Value | Jurisdiction |
|---|---|---|
| Time-Weighted Average | 0.1 mg/m³ (8-hour) | Safe Work Australia |
| Short-Term Exposure | 0.3 mg/m³ (15-minute) | EU Directive 98/24/EC |
Personal protective equipment (PPE), including nitrile gloves and respirators, is mandated during handling to minimize dermal and inhalation exposure .
Environmental Impact and Ecotoxicology
Aquatic Toxicity
Limited data exist on the compound’s environmental persistence. Acute toxicity tests with Daphnia magna indicate 48-hour EC₅₀ values of 10–20 mg/L, classifying it as toxic to aquatic life . Hydrolysis studies suggest rapid degradation in alkaline waters (half-life <24 hours), though metabolites require further characterization .
Waste Management
Incineration in approved facilities with scrubbers is recommended for disposal, as landfilling risks groundwater contamination via sulfate leaching .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume